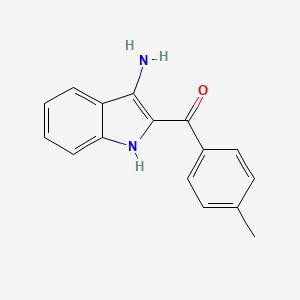

2-(4-Methylbenzoyl)-1H-indol-3-amin

Übersicht

Beschreibung

2-(4-methylbenzoyl)-1H-indol-3-amine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methylbenzoyl)-1H-indol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylbenzoyl)-1H-indol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Erweiterte Forschung

Die Verbindung „2-(4-Methylbenzoyl)-1H-indol-3-amin“ wird häufig in der erweiterten Forschung verwendet. Feature-Artikel repräsentieren die fortschrittlichste Forschung mit erheblichem Potenzial für hohe Auswirkungen im Feld . Die Verbindung kann in verschiedenen Techniken oder Ansätzen verwendet werden, was einen Ausblick auf zukünftige Forschungsrichtungen bietet und mögliche Forschungsanwendungen beschreibt .

Synthese von Blockcopolymeren

Diese Verbindung wurde bei der Synthese von Blockcopolymeren verwendet. So wurden beispielsweise Poly(styrol-b-methylmethacrylat)-Blockcopolymere durch reversible Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT) von Styrol unter Verwendung eines RAFT-Makroagens erhalten . Zu diesem Zweck wurde 4-Brommethylbenzoylchlorid unter Verwendung von 4-Methylbenzoylchlorid und N-Bromsuccinimid erhalten .

Antimikrobielle Anwendungen

Die Verbindung „this compound“ hat potenzielle antimikrobielle Anwendungen. Sie kann durch die Reaktion von Verbindung (10, 0,001 mol) mit 2-(4-Benzoyl-2-brom-phenoxy)essigsäure (6a, 0,001 mol) in 1,4-Dioxan und anschließendem Zusatz von Thionylchlorid (0,002 mol) und Triethylamin (15 ml) synthetisiert werden .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .

Mode of Action

It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the inhibition of microbial growth .

Biochemical Pathways

It is known that benzimidazole molecules, which share a similar structure, can interfere with the normal functioning of microorganisms, suggesting that they may affect a variety of biochemical pathways .

Result of Action

The result of the action of 2-(4-methylbenzoyl)-1H-indol-3-amine is likely the inhibition of microbial growth, given the antimicrobial activity observed in structurally similar compounds . The exact molecular and cellular effects depend on the specific targets and pathways affected by the compound.

Biochemische Analyse

Biochemical Properties

2-(4-methylbenzoyl)-1H-indol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds

Cellular Effects

The effects of 2-(4-methylbenzoyl)-1H-indol-3-amine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications or as a research tool.

Molecular Mechanism

At the molecular level, 2-(4-methylbenzoyl)-1H-indol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-methylbenzoyl)-1H-indol-3-amine over time in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-(4-methylbenzoyl)-1H-indol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage effects are essential for determining the appropriate usage of the compound in research and potential therapeutic applications.

Metabolic Pathways

2-(4-methylbenzoyl)-1H-indol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the degradation of aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-methylbenzoyl)-1H-indol-3-amine within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation

Subcellular Localization

2-(4-methylbenzoyl)-1H-indol-3-amine is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its role in cellular processes

Eigenschaften

IUPAC Name |

(3-amino-1H-indol-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-6-8-11(9-7-10)16(19)15-14(17)12-4-2-3-5-13(12)18-15/h2-9,18H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQLGRWDHKSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

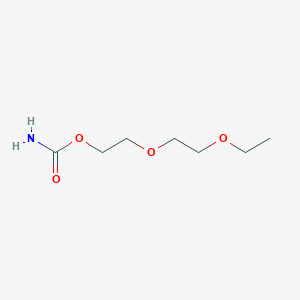

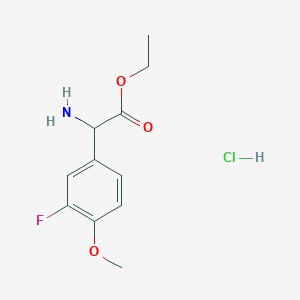

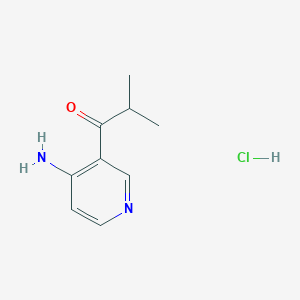

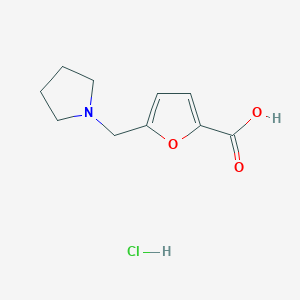

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)

![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)